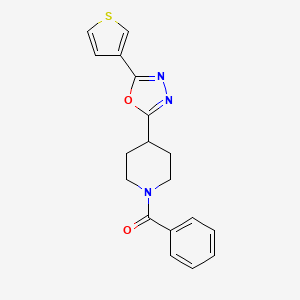

Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

phenyl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-18(14-4-2-1-3-5-14)21-9-6-13(7-10-21)16-19-20-17(23-16)15-8-11-24-12-15/h1-5,8,11-13H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZIHPVTTPPDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the thiophene derivative. This is followed by the introduction of the piperidine ring and the subsequent formation of the oxadiazole moiety. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related analogs from the literature:

Core Structural Modifications

a) Oxadiazole Substituents

- Target Compound : Features a thiophen-3-yl group at the oxadiazole’s 5-position.

- Analog 1: (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1208679-08-6) replaces the thiophen-3-yl with an isopropyl group, reducing aromaticity but enhancing lipophilicity (ClogP: ~3.2 vs. ~2.8 for the target) .

b) Piperidine Linker

- The piperidine ring in the target compound enhances solubility and may facilitate binding to biological targets via hydrogen bonding.

c) Thiophene Position

- Thiophen-3-yl (target) vs.

Physicochemical Properties

| Property | Target Compound | Analog 1 (CAS 1208679-08-6) | Analog 2 (CAS 1170592-25-2) |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂S* | C₁₅H₁₉N₃O₂S | C₁₅H₁₇N₃O₂S |

| Molecular Weight (g/mol) | ~339.4 | 305.4 | 303.4 |

| LogP (Predicted) | 2.8 | 3.2 | 2.9 |

| Hydrogen Bond Acceptors | 5 | 5 | 5 |

*Calculated based on structural analysis.

Biological Activity

Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse sources, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a thiophen-3-yl group linked through a 1,3,4-oxadiazole moiety. Its chemical structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing the 1,3,4-oxadiazole core. Specifically, derivatives similar to the target compound have demonstrated inhibitory effects against various viruses. For instance, a series of 1,3,4-oxadiazole derivatives were evaluated for their activity against the dengue virus. The most potent compounds exhibited submicromolar activity against all four serotypes of the dengue virus .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. A study reported that certain 1,3,4-oxadiazole derivatives displayed significant antibacterial and antifungal activity, suggesting that this compound may share similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

| Structural Component | Role in Activity |

|---|---|

| Piperidine Ring | Enhances binding affinity to biological targets |

| Oxadiazole Moiety | Contributes to antiviral and antimicrobial properties |

| Thiophen Group | Increases lipophilicity and cellular permeability |

Case Study 1: Antiviral Efficacy

A study involving a series of oxadiazole derivatives showed that modifications at the piperidine nitrogen significantly affected antiviral potency. The compound was tested in vitro against dengue virus-infected cells and demonstrated promising results with an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of structurally related compounds. The results indicated that several derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi . The findings suggest that introducing specific substituents on the oxadiazole ring can enhance antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.